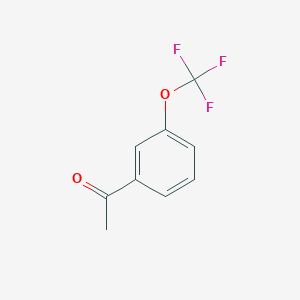

3'-(Trifluoromethoxy)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHTUQHYGKAYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353178 | |

| Record name | 3'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170141-63-6 | |

| Record name | 3'-(Trifluoromethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(trifluoromethoxy)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) at the meta-position of the acetophenone core imparts unique electronic properties, increased lipophilicity, and enhanced metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 170141-63-6 | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.285 g/mL at 25 °C | |

| Boiling Point | 49-51 °C at 13 mmHg | |

| Refractive Index | n20/D 1.452 | |

| InChI | InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 | [1] |

| InChIKey | UYHTUQHYGKAYJM-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1cccc(OC(F)(F)F)c1 |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry reactions. A plausible method involves the Friedel-Crafts acylation of (trifluoromethoxy)benzene.

For illustrative purposes, a detailed experimental protocol for a closely related compound, 3'-(Trifluoromethyl)acetophenone, is provided below. This can serve as a methodological template for the synthesis of the target compound, with appropriate modifications for the different starting material.

Representative Synthesis of a Related Compound: 3'-(Trifluoromethyl)acetophenone

A common route for the synthesis of 3'-(Trifluoromethyl)acetophenone involves the diazotization of 3-(trifluoromethyl)aniline followed by a reaction with a suitable acetylating agent.

Experimental Protocol:

-

Diazotization: 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically 0-5 °C).

-

An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature to form the corresponding diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt solution is then added to a mixture containing a copper(I) salt catalyst and an acetylating agent.

-

Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure 3'-(Trifluoromethyl)acetophenone.

Below is a workflow diagram illustrating a general synthetic pathway.

Spectroscopic Data

Detailed spectral analysis is essential for the structural confirmation of this compound. Below are the expected and reported spectral data.

¹H and ¹³C NMR Spectroscopy

For comparison, the spectral data for 3'-(Trifluoromethyl)acetophenone is well-documented and can provide a reference for interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methyl group, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 204.04. Common fragmentation patterns would include the loss of the methyl group ([M-15]⁺) to give a peak at m/z = 189, and the formation of the acylium ion ([M-CH₃]⁺) at m/z = 43.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Key applications include:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of compounds with potential therapeutic activities, including enzyme inhibitors and receptor modulators.

-

Agrochemical Development: The trifluoromethoxy moiety can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: It can be used in the development of advanced materials with specific thermal and chemical resistance properties.

While there are no widely reported signaling pathways directly involving this compound itself, its derivatives are often designed to interact with specific biological targets. The logical relationship for its use in drug discovery is outlined in the following diagram.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. Its unique physicochemical properties make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity and metabolic stability. Further research into the synthesis and biological evaluation of its derivatives is likely to yield novel and effective compounds.

References

An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethoxy group imparts distinct electronic properties and enhances lipophilicity, making it a valuable building block in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound.

Molecular Structure and Properties

This compound, also known as 1-(3-(trifluoromethoxy)phenyl)ethan-1-one, is a substituted aromatic ketone. The molecule consists of an acetophenone core where the trifluoromethoxy group (-OCF₃) is attached to the meta-position of the phenyl ring.

Below is a visualization of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| CAS Number | 170141-63-6 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |

| Density | 1.285 - 1.29 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.45 - 1.452 | [1][3] |

| Purity | ≥ 97% (GC) | [1] |

Experimental Protocols

A general, representative workflow for a potential synthesis via Friedel-Crafts acylation is outlined below. Note: This is a generalized protocol and would require optimization for this specific compound.

Caption: Generalized Workflow for Friedel-Crafts Acylation

Conclusion

This compound is a key intermediate with applications in the development of new pharmaceuticals and agrochemicals.[1][2] Its molecular structure and physicochemical properties make it a versatile building block for organic synthesis. Further research into efficient and well-documented synthetic protocols will be beneficial for its broader application in drug discovery and material science.

References

3'-(Trifluoromethoxy)acetophenone CAS number and identification

An In-depth Technical Guide to 3'-(Trifluoromethoxy)acetophenone

Compound Identification

Chemical Name: this compound CAS Number: 170141-63-6[1][2][3][4] Synonyms: 1-(3-(Trifluoromethoxy)phenyl)ethanone, 3-Acetyl-alpha,alpha,alpha-trifluoroanisole[3]

This guide provides a comprehensive overview of this compound, a fluorinated organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and materials science.[1]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1][3] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 49 - 51 °C at 13 mmHg | [1][3] |

| Density | 1.285 - 1.29 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.45 - 1.452 | [1][3] |

| Purity | ≥ 97% (GC) | [1][2] |

| Storage Temperature | 2 - 8 °C, Sealed in dry, Room Temperature | [1][3] |

| MDL Number | MFCD00042403 | [1][3] |

| PubChem ID | 737161 | [1] |

| InChIKey | UYHTUQHYGKAYJM-UHFFFAOYSA-N | [3] |

Experimental Protocols

General Synthesis of 3'-(Trifluoromethyl)acetophenone (A Related Compound)

A common method for synthesizing related acetophenones involves the diazotization of a substituted aniline followed by a coupling reaction. This process is a foundational technique in organic synthesis.[5][6]

Experimental Procedure:

-

Diazotization: 3-Trifluoromethylaniline is added to a solution of hydrobromic acid and water, then cooled to approximately -6 °C.[7] A solution of sodium nitrite in water is added dropwise to the cooled suspension over 30 minutes to form the diazonium salt.[7]

-

Coupling: The resulting diazonium salt solution is then added to a solution containing a copper salt catalyst (e.g., copper sulfate pentahydrate) and acetaldoxime.[7] The reaction temperature is carefully controlled to not exceed 40 °C.

-

Hydrolysis and Isolation: The mixture is heated to 100 °C to facilitate hydrolysis. The crude product is then distilled with water. After separation from the aqueous layer, the crude product is purified by distillation to yield 3'-(trifluoromethyl)acetophenone.[7]

Safety and Handling

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[8]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.[9]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key logical relationships and experimental workflows relevant to the synthesis and application of acetophenone derivatives in research and development.

Caption: General synthesis workflow for substituted acetophenones.

Caption: The role of intermediates in the drug development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 170141-63-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 170141-63-6 [chemicalbook.com]

- 4. SDS of this compound, Safety Data Sheets, CAS 170141-63-6 - chemBlink [ww.chemblink.com]

- 5. Page loading... [guidechem.com]

- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 7. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 8. 3 -(Trifluoromethyl)acetophenone 99 349-76-8 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physical and chemical properties of 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethoxy)acetophenone is a versatile fluorinated organic compound that serves as a crucial intermediate in the synthesis of a variety of high-value chemicals.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced lipophilicity, metabolic stability, and binding affinity to the molecules it is incorporated into.[1] These characteristics make it a valuable building block in the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Core Physical and Chemical Properties

The trifluoromethoxy group significantly influences the electronic properties and reactivity of the acetophenone core.[1] This substitution enhances the lipophilicity of resulting compounds, which can improve bioavailability in pharmaceutical formulations.[1] The compound is generally stable under normal storage conditions.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 170141-63-6 | [1][5] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |

| Density | 1.29 g/mL (unit conversion from source) | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. Below are detailed protocols for a common synthesis method and standard analytical procedures.

Experimental Workflow: Synthesis from 3-Aminobenzotrifluoride

A common industrial synthesis involves the diazotization of 3-aminobenzotrifluoride followed by a reaction with acetaldoxime and subsequent hydrolysis.

Caption: General workflow for the synthesis of 3'-(Trifluoromethyl)acetophenone.

Protocol:

-

Preparation of Diazo Solution: In a suitable reactor, introduce water followed by the reaction of 3-aminobenzotrifluoride with sulfuric acid in the presence of toluene and a sodium nitrite solution to create a diazo solution.[6] Sulfamic acid dissolved in water may be added to the reaction mass with constant stirring.[6] The temperature is typically maintained at 7-8 °C.[6]

-

Oxime Formation: The prepared diazo solution is added in a lot-wise manner to acetaldoxime.[6] This reaction forms 3'-(Trifluoromethyl)acetophenone oxime.

-

Hydrolysis: The resulting oxime is then treated with a 30% hydrochloric acid solution.[6] The reaction mixture is heated to approximately 90-95 °C for 5-6 hours.[6]

-

Work-up and Purification: After heating, the mixture is cooled to room temperature, allowing for the separation of aqueous and organic layers.[6] The organic layer is washed with water and a dilute sodium hydroxide solution to yield the crude product.[6] Final purification is achieved through distillation to obtain high-purity 3'-(Trifluoromethyl)acetophenone.[6]

Spectroscopic Analysis Protocols

Standard spectroscopic methods are used to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR signals: Peaks corresponding to the acetyl group's methyl protons and distinct signals for the aromatic protons.

-

Expected ¹³C NMR signals: Resonances for the carbonyl carbon, methyl carbon, aromatic carbons, and the carbon of the trifluoromethoxy group.

2. Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Expected Key Peaks: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, and peaks characteristic of the C-F bonds in the trifluoromethoxy group and the aromatic C-H bonds.

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) is a common method.

-

Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (204.15 m/z).[1] The fragmentation pattern provides further structural confirmation.

Applications in Research and Development

This compound is not typically an end-product but a high-value intermediate. Its primary utility lies in its role as a precursor for more complex molecules in several key industrial sectors.

Caption: Core applications of this compound as a chemical intermediate.

-

Pharmaceutical Development: This compound is a key starting material for synthesizing various pharmaceuticals.[1] The trifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates, making it a desirable moiety in medicinal chemistry for creating compounds with improved biological activity.[1]

-

Agrochemical Formulation: It is used in the creation of modern pesticides and herbicides.[1] The trifluoromethoxy group can increase the efficacy and stability of the active ingredients in these formulations, leading to more effective crop protection solutions.[1][7]

-

Material Science: The compound is employed in the development of advanced materials, such as specialty polymers and coatings.[1] Materials incorporating this structure can exhibit enhanced thermal and chemical resistance properties.[1][2]

-

Organic Chemistry Research: As a versatile reagent, it facilitates the creation of complex molecules and is valuable in studies exploring the effects of fluorination on chemical reactivity and biological interactions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3'-(Trifluoromethyl)acetophenone CAS 349-76-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 170141-63-6 [chemicalbook.com]

- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3'-(trifluoromethoxy)acetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals. Due to the limited availability of direct literature for this specific compound, this guide presents a robust two-step synthesis strategy, combining a documented procedure for a key intermediate with a well-established subsequent conversion.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethoxy group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Its synthesis, while not as extensively documented as its trifluoromethyl analog, can be effectively achieved through a multi-step process commencing from readily available starting materials. This guide focuses on a logical and practical synthetic approach, providing detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Core Synthesis Pathway: A Two-Step Approach

The most plausible and accessible synthetic route to this compound involves two key transformations:

-

Formation of 3-(Trifluoromethoxy)bromobenzene: This intermediate is synthesized from 3-bromophenol.

-

Conversion to this compound: The aryl bromide is then converted to the target acetophenone via a Grignard reaction followed by acetylation.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethoxy)bromobenzene

This procedure is adapted from a documented patent for the synthesis of the key intermediate.

Reaction:

Methodology:

-

Reaction Setup: In a high-pressure autoclave resistant to hydrogen fluoride, combine 3-bromophenol and potassium fluoride.

-

Reagent Addition: Add carbon tetrachloride and liquid hydrogen fluoride to the autoclave.

-

Reaction Conditions: Heat the sealed autoclave to a temperature between 130°C and 150°C. The reaction is typically maintained at this temperature for 10 to 15 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen fluoride. The reaction mixture is then neutralized with an aqueous base, such as sodium hydroxide solution.

-

Purification: The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., magnesium sulfate). The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-(trifluoromethoxy)bromobenzene.

Quantitative Data:

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Role |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 1.0 | 173.01 g | Starting Material |

| Carbon Tetrachloride | CCl₄ | 153.82 | - | Varies | Reagent/Solvent |

| Hydrogen Fluoride | HF | 20.01 | - | Varies | Reagent |

| Potassium Fluoride | KF | 58.10 | - | Varies | Reagent |

| 3-(Trifluoromethoxy)bromobenzene | C₇H₄BrF₃O | 241.01 | - | Varies | Product |

Step 2: Grignard Reaction and Acetylation

This is a well-established method for the conversion of aryl bromides to the corresponding acetophenones.

Reaction Workflow:

Methodology:

-

Preparation of Grignard Reagent:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 3-(trifluoromethoxy)bromobenzene in anhydrous THF and add a small portion to the flask to initiate the reaction (a crystal of iodine may be added if the reaction is sluggish).

-

Once the reaction begins (indicated by gentle refluxing), add the remaining solution of the aryl bromide dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Acetylation:

-

Cool the freshly prepared Grignard reagent in an ice-salt bath.

-

Dissolve acetic anhydride in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Quantitative Data:

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Role |

| 3-(Trifluoromethoxy)bromobenzene | C₇H₄BrF₃O | 241.01 | 1.0 | Starting Material |

| Magnesium | Mg | 24.31 | 1.1 | Reagent |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 | Acetylating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |

| This compound | C₉H₇F₃O₂ | 204.15 | - | Product |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of 3-(trifluoromethoxy)bromobenzene followed by a Grignard reaction and acetylation. While direct, comprehensive literature for this specific molecule is sparse, the methodologies presented in this guide are based on well-established and robust chemical transformations, providing a solid foundation for its successful synthesis in a research and development setting. Careful adherence to anhydrous conditions, particularly during the Grignard reaction, is critical for achieving optimal yields.

An In-depth Technical Guide to the Spectroscopic Data of 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3'-(Trifluoromethoxy)acetophenone (CAS No. 170141-63-6). Due to the limited availability of publicly accessible, detailed experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from its chemical structure. It includes anticipated data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a workflow diagram for the spectroscopic analysis of this compound.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] A thorough understanding of its spectroscopic characteristics is essential for its synthesis, purification, and characterization. This guide consolidates the predicted spectroscopic data and outlines the methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its structural features: an acetophenone moiety and a meta-substituted trifluoromethoxy group on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.6 | Singlet | 3H |

| Aromatic H | ~7.4 - 8.0 | Multiplet | 4H |

Note: The aromatic protons will likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -COCH₃ | ~26-28 |

| Aromatic C-H | ~120-135 |

| Aromatic C-COCH₃ | ~138-140 |

| Aromatic C-OCF₃ | ~148-150 (quartet, J ≈ 2-5 Hz) |

| -OCF₃ | ~120 (quartet, J ≈ 250-260 Hz) |

| C=O | ~196-198 |

Note: The carbon attached to the -OCF₃ group and the trifluoromethyl carbon itself will exhibit splitting (quartets) due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1685 - 1705 | Strong |

| C-O-C (Aryl Ether) | 1200 - 1280 | Strong |

| C-F (Trifluoromethoxy) | 1100 - 1200 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 3000 | Weak |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

Note: The strong absorptions from the C-O and C-F bonds of the trifluoromethoxy group may overlap.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Comments |

| [M]⁺ | 204.04 | Molecular Ion |

| [M-CH₃]⁺ | 189.03 | Loss of the methyl group |

| [M-COCH₃]⁺ | 161.03 | Loss of the acetyl group, resulting in the trifluoromethoxybenzene cation |

| [C₆H₄OCF₃]⁺ | 161.03 | Fragment corresponding to the trifluoromethoxy-substituted phenyl group |

| [CH₃CO]⁺ | 43.02 | Acetyl cation |

Note: The molecular formula is C₉H₇F₃O₂ and the molecular weight is 204.15 g/mol .[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (a few drops for liquid, a few mg for solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for thin film analysis.

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI)

Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3'-(Trifluoromethoxy)acetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from supplier technical data sheets and established international testing guidelines. It offers detailed experimental protocols derived from OECD and ICH guidelines to enable researchers to generate precise data on solubility and stability. This document is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound.

Introduction

This compound is an aromatic ketone characterized by the presence of a trifluoromethoxy group at the meta-position of the acetophenone core. This functional group significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1] Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 170141-63-6 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.29 g/mL | [1] |

| Boiling Point | 49 - 51 °C at 13 mmHg | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Solubility Profile

Quantitative public data on the solubility of this compound in various solvents is limited. However, technical datasheets from chemical suppliers indicate that the trifluoromethoxy group enhances its solubility in a range of organic solvents.[1]

Table 2: Qualitative Solubility of this compound

| Solvent Type | Solubility | Rationale |

| Aqueous Solvents | Expected to be low | The hydrophobic nature of the benzene ring and the trifluoromethoxy group likely limit water solubility. |

| Polar Aprotic Solvents | Expected to be soluble | Solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile are likely to be effective. |

| Polar Protic Solvents | Expected to be soluble | Alcohols like methanol and ethanol are expected to be good solvents. |

| Nonpolar Solvents | Moderate to good solubility expected | The aromatic ring and trifluoromethoxy group suggest solubility in solvents like toluene and dichloromethane. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from the OECD Guideline 105 (Water Solubility) and general laboratory practices for organic solvents, is recommended.

Objective: To determine the saturation concentration of this compound in various solvents at different temperatures.

Materials:

-

This compound (purity ≥ 97%)

-

Deionized water

-

Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for at least 24 hours to ensure saturation. A preliminary study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV.

-

Dilute the supernatant sample with the respective solvent to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV and determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in g/100 mL or other appropriate units.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Stability Profile

This compound is generally considered to be stable under normal storage conditions.[1] However, its stability can be influenced by factors such as temperature, light, and pH.

Table 3: Stability Profile of this compound

| Condition | Stability | Comments |

| Thermal | Stable at room temperature. Decomposes at elevated temperatures. | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). |

| Light | Potential for photodegradation. | Aromatic ketones can be susceptible to photochemical reactions. Specific data is not available. |

| pH | Stability is likely pH-dependent. | Hydrolysis of the ester-like trifluoromethoxy group or reactions involving the ketone functionality may occur under strong acidic or basic conditions. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | May lead to vigorous reactions and degradation. |

Experimental Protocols for Stability Testing

The following protocols are adapted from the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and then dilute with acidic (HCl) or basic (NaOH) solutions.

-

Store the solutions at a controlled temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize them, and analyze by a stability-indicating HPLC method to monitor for degradation.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with H₂O₂ solution.

-

Maintain the solution at room temperature or slightly elevated temperature.

-

Analyze samples at different time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound or a solution to high temperatures (e.g., 80 °C) in a controlled oven.

-

Analyze samples at various time points to assess thermal decomposition.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.

-

Logical Flow of Stability Testing

Caption: A diagram showing the logical progression of forced degradation studies for stability assessment.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability.[1]

Conclusion

References

An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone: Synthesis, History, and Applications

A Note on Nomenclature: This guide focuses on 3'-(Trifluoromethyl)acetophenone, as the preponderance of scientific literature and commercial relevance points to this compound. The user's original query for "3'-(Trifluoromethoxy)acetophenone" did not yield significant results, suggesting a possible misnomer for the widely used intermediate, 3'-(Trifluoromethyl)acetophenone.

Introduction

3'-(Trifluoromethyl)acetophenone, a colorless to light yellow liquid, is a pivotal chemical intermediate in the fine chemical industry.[1][2] Its significance is primarily anchored in its role as a key building block for pharmaceuticals and agrochemicals.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of both the aromatic ring and the adjacent carbonyl group, making it a versatile substrate for a variety of chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, history, and applications of 3'-(Trifluoromethyl)acetophenone, with a focus on detailed experimental protocols and data for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-(Trifluoromethyl)acetophenone is presented in the table below.

| Property | Value |

| CAS Number | 349-76-8 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol [5] |

| Boiling Point | 198-200 °C (lit.)[5] |

| Density | 1.235 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.4611 (lit.)[5] |

| Flash Point | 183 °F[5] |

| Appearance | Colorless to light yellow clear liquid[3] |

Historical Development and Synthetic Routes

The development of synthetic methodologies for 3'-(Trifluoromethyl)acetophenone has been driven by its industrial importance. Several routes have been established, each with its own advantages and disadvantages concerning raw material cost, reaction conditions, yield, and environmental impact.

Synthesis from m-Trifluoromethylaniline

One of the prominent methods for synthesizing 3'-(Trifluoromethyl)acetophenone involves a multi-step process starting from m-trifluoromethylaniline. This route proceeds via diazotization, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.

Experimental Protocol:

A detailed three-step process is outlined below:

-

Diazotization:

-

Slowly add 46 g of m-trifluoromethylaniline to a four-neck flask containing 280 g of a 25% (by mass) sulfuric acid solution.

-

Cool the mixture to 0°C and begin the dropwise addition of 72 g of a 30% aqueous sodium nitrite solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture for 1 hour to yield a pale yellow diazonium salt solution.[2]

-

-

Coupling Reaction:

-

In a separate four-neck flask, combine 3.9 g of cupric chloride, 8.0 g of acetic acid, 48.5 g of a 50% aqueous acetaldoxime solution, and 100 mL of toluene.

-

Cool this mixture to below 5°C and begin the simultaneous dropwise addition of the previously prepared diazonium salt solution and a 30% liquid caustic soda solution.

-

Throughout the addition, maintain the pH between 4 and 4.5 and the temperature between 0 and 5°C.[2]

-

-

Hydrolysis:

-

The organic phase from the coupling reaction, containing 3'-(Trifluoromethyl)acetophenone oxime, is heated with a 30% hydrochloric acid solution at 90-95°C for 5-6 hours.

-

After cooling to room temperature, the aqueous and organic layers are separated.

-

The organic layer is washed with water and a 3% sodium hydroxide solution to yield crude 3'-(Trifluoromethyl)acetophenone.[6]

-

The crude product can be further purified by distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-Trifluoromethylaniline | [2] |

| Overall Yield | 75-80% | [1] |

| Purity | 99-99.9% | [6] |

Logical Workflow for Synthesis from m-Trifluoromethylaniline:

Synthesis from m-Chlorotrifluorotoluene via Grignard Reaction

Another synthetic approach utilizes m-chlorotrifluorotoluene as the starting material. This method involves the formation of a Grignard reagent, which then reacts with acetonitrile followed by hydrolysis.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent from m-chlorotrifluorotoluene and magnesium in a suitable ether solvent (e.g., tetrahydrofuran).

-

Reaction with Acetonitrile: React the prepared Grignard reagent with acetonitrile.

-

Hydrolysis: Hydrolyze the resulting intermediate with an acid to yield 3'-(Trifluoromethyl)acetophenone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-Chlorotrifluorotoluene | [1] |

| Overall Yield | 77.4% | [1] |

Logical Workflow for Synthesis from m-Chlorotrifluorotoluene:

Synthesis from Trifluorotoluene

A more direct, one-step synthesis has been developed starting from trifluorotoluene. This method involves the reaction of trifluoromethylbenzene with an acylation reagent in the presence of n-butyllithium and a catalyst.

Experimental Protocol:

-

In an organic solvent, react trifluoromethylbenzene with an acylation reagent in the presence of n-butyllithium and an inorganic salt catalyst.

-

The reaction is carried out at a temperature ranging from -70°C to 0°C for 1 to 48 hours.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Trifluorotoluene | [1] |

| Key Reagent | n-Butyllithium | [1] |

| Advantages | One-step reaction, high selectivity, high yield | [1] |

| Disadvantages | High cost and hazardous nature of n-butyllithium | [1] |

Applications in Drug Development and Agrochemicals

3'-(Trifluoromethyl)acetophenone is a versatile building block with significant applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing a molecule's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile.[4] 3'-(Trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it is used in the stabilization of endosomal-toll-like receptor TRL8, indicating its potential in developing immunomodulatory agents.[5] Furthermore, it has been utilized in the asymmetric catalytic addition of alkyl and phenyl groups to ketones, a fundamental transformation in the synthesis of chiral molecules, which are crucial in drug development.

Agrochemical Applications

The most prominent application of 3'-(Trifluoromethyl)acetophenone in the agrochemical industry is as a key intermediate in the synthesis of the fungicide Trifloxystrobin.[1][2] Trifloxystrobin belongs to the strobilurin class of fungicides and has a broad spectrum of activity against various fungal pathogens in crops. The demand for Trifloxystrobin has been a significant driver for the optimization of 3'-(Trifluoromethyl)acetophenone synthesis.

Signaling Pathway Visualization (Hypothetical):

While a specific biological signaling pathway for 3'-(Trifluoromethyl)acetophenone itself is not applicable as it is an intermediate, we can illustrate its role in the synthesis of a biologically active molecule like Trifloxystrobin, which in turn acts on a biological pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]

- 6. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey, where the efficiency, purity, and scalability of each step are paramount. Central to this journey are key intermediates , the molecular building blocks that form the scaffold of the final drug substance. The quality of these intermediates directly influences the quality of the API, impacting its efficacy, safety, and the economic viability of its production.[1][2][3] This technical guide provides a detailed exploration of the synthesis of crucial intermediates for two blockbuster drugs: Atorvastatin, a leading statin for cholesterol management, and Sitagliptin, a frontline treatment for type 2 diabetes. We will delve into the detailed experimental protocols for their synthesis, present quantitative data in a comparative format, and visualize the synthetic pathways to provide a comprehensive resource for professionals in drug development.

Atorvastatin: Building the Chiral Side-Chain and the Pyrrole Core

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase.[4] Its complex molecular architecture necessitates a convergent synthesis strategy, with the Paal-Knorr reaction being the industrially preferred method for constructing the central pyrrole ring.[4][5] This approach relies on the synthesis of two key intermediates: a chiral amino-ester side chain, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate , and a 1,4-diketone fragment.

Synthesis of the Chiral Amino Side-Chain Intermediate

The stereochemistry of the side-chain is crucial for the biological activity of Atorvastatin. An asymmetric synthesis route starting from N-carbobenzyloxy-β-alanine allows for the precise construction of the required chiral centers.

Experimental Protocol: Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [6]

-

Preparation of β-ketoester (4): To a solution of N-carbobenzyloxy-β-alanine (59.4 g, 0.266 mol) in acetonitrile (500 ml), N,N'-carbonyldiimidazole (CDI) (44.1 g, 0.272 mol) is added over 15 minutes. The mixture is cooled to 10°C, followed by the addition of potassium malonate ethyl ester (67.9 g, 0.399 mol) and MgCl₂ (25.5 g, 0.268 mol). The reaction is stirred for 1 hour, then heated to 50°C for 2 hours. After solvent removal under reduced pressure, ethyl acetate (300 ml) and a 5% HCl solution (1 L) are added for work-up, yielding the β-ketoester 4 in 82% yield.[6]

-

Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex as the catalyst to introduce the desired stereochemistry.

-

Subsequent Steps: The resulting product undergoes a series of further transformations including reduction, protection of the diol as a ketal, and deprotection of the amine to afford the final chiral side-chain intermediate 1 . The overall synthesis from N-carbobenzyloxy-β-alanine is an 8-step process.[6]

Paal-Knorr Pyrrole Synthesis: Assembling the Atorvastatin Core

The Paal-Knorr reaction provides a robust method for the construction of the polysubstituted pyrrole ring of Atorvastatin.

Experimental Protocol: Paal-Knorr Condensation for Atorvastatin Intermediate [7][8]

-

Reaction Setup: A solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (50.69g, 185.4 mmol) in a mixture of THF (57.7 g) and MTBE (99.4 g) is prepared. To this, the diketone of atorvastatin (1.09 eq, 84.4g) is added, and the mixture is warmed to 50°C under a nitrogen atmosphere.[8]

-

Catalyst Addition and Reflux: At 50°C, pivalic acid (0.7 eq, 13.3g) and triethylamine (0.7 eq., 13.2 g) are added. The resulting suspension is heated at reflux with concomitant removal of water until the reaction is complete.[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to 25°C, and MTBE (157 g) is added. The mixture is then washed with aqueous solutions and the organic layer is concentrated. The product is crystallized from a suitable solvent, filtered, and dried.

Quantitative Data for Atorvastatin Intermediate Synthesis

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Yield | Purity/ee | Reference |

| Preparation of β-ketoester | N-carbobenzyloxy-β-alanine, Potassium malonate ethyl ester | CDI, MgCl₂ | Acetonitrile | 82% | - | [6] |

| Paal-Knorr Condensation | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, Atorvastatin diketone | Pivalic acid, Triethylamine | THF, MTBE | High Yield | High Purity | [8] |

| Catalyst Optimization (unspecified intermediate) | Tertiary butyl acetate and other precursors | Trimethyl acetate (1.8 g) | Anhydrous Ethanol | 63.11% | - | [9][10] |

Synthesis Pathway for Atorvastatin via Paal-Knorr Reaction

Caption: Convergent synthesis of an Atorvastatin intermediate via Paal-Knorr condensation.

Sitagliptin: Efficient Construction of a Chiral β-Amino Acid Derivative

Sitagliptin, known by its brand name Januvia, is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A highly efficient second-generation synthesis has been developed, which hinges on the creation of a key enamine intermediate, dehydrositagliptin , followed by an asymmetric hydrogenation to install the crucial chiral amine center.[11][12]

One-Pot Synthesis of the Dehydrositagliptin Intermediate

A key innovation in the synthesis of Sitagliptin is a one-pot, three-step process to produce the dehydrositagliptin intermediate with high yield and purity.[11][13][14]

Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin [11][13][14]

This process starts from 2,4,5-trifluorophenylacetic acid and involves a sequence of reactions including the formation of a Meldrum's acid adduct and subsequent condensation with a triazolopiperazine derivative. The dehydrositagliptin intermediate is isolated directly from the one-pot reaction mixture.

Asymmetric Hydrogenation of Dehydrositagliptin

The final crucial step to produce Sitagliptin is the highly enantioselective hydrogenation of the dehydrositagliptin intermediate.

Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [12][13]

-

Catalyst Preparation: A rhodium-based catalyst, typically with a chiral phosphine ligand such as t-Bu JOSIPHOS, is used. The catalyst loading can be as low as 0.15 mol %.[13]

-

Hydrogenation: The dehydrositagliptin intermediate is dissolved in a suitable solvent like methanol. The hydrogenation is carried out under hydrogen pressure (e.g., 100 psig).[13]

-

Isolation: After the reaction is complete, Sitagliptin is isolated as its phosphate salt with excellent optical and chemical purity.[13]

Another key intermediate in some synthetic routes is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][13][15]triazolo[4,3-a]pyrazine hydrochloride .

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][13][15]triazolo[4,3-a]pyrazine Hydrochloride [15][16]

-

Reaction of Intermediate V with HCl: An intermediate designated as 'V' (20.2 g, 96 mmol) is added to methanol (80 mL) and heated to 55°C. Concentrated hydrochloric acid (37%, 97 mmol) is added dropwise, and the mixture is maintained at 55°C for 1 hour.[15]

-

Crystallization and Isolation: The solvent is partially evaporated under reduced pressure at 20°C to induce crystallization. The resulting crystals are collected to yield the hydrochloride salt.[15]

Quantitative Data for Sitagliptin Intermediate Synthesis

| Step | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Yield | Purity/ee | Reference |

| One-Pot Synthesis of Dehydrositagliptin | 2,4,5-Trifluorophenylacetic acid, Triazolopiperazine derivative | - | - | 82% | >99.6 wt % | [11][13][14] |

| Asymmetric Hydrogenation of Dehydrositagliptin | Dehydrositagliptin | Rh(I)/t-Bu JOSIPHOS (0.15 mol %) | Methanol | High Conversion | up to 95% ee | [12] |

| Overall Process Yield (Second Generation) | 2,4,5-Trifluorophenylacetic acid | - | - | up to 65% | Nearly perfect optical purity | [11][13] |

| Synthesis of Triazolopyrazine HCl (Route 2) | Hydrazine hydrate, Ethyl trifluoroacetate, Chloroacetyl chloride, Ethylenediamine | Vilsmeier reagent | Ethanol | 55% (overall) | - | [17] |

| Enzymatic Synthesis of Sitagliptin Precursor | β-keto ester | Lipase, ω-Transaminase | - | 81.9% conversion | 99% ee | [18] |

Synthesis Pathway for Sitagliptin (Second Generation)

Caption: Second-generation synthesis of Sitagliptin featuring a one-pot process.

Conclusion

The synthesis of key pharmaceutical intermediates is a field of continuous innovation, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. The examples of Atorvastatin and Sitagliptin intermediates highlight the power of modern synthetic chemistry, from the strategic application of classic reactions like the Paal-Knorr synthesis to the development of highly optimized one-pot procedures and highly selective asymmetric hydrogenations. For researchers and professionals in drug development, a deep understanding of these synthetic pathways, supported by detailed protocols and quantitative data, is essential for advancing the next generation of life-saving medicines.

References

- 1. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 2. tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate | 154026-95-6 [chemicalbook.com]

- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 17. Page loading... [wap.guidechem.com]

- 18. researchgate.net [researchgate.net]

The Benzimidazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, has led to the development of a multitude of compounds with diverse and potent pharmacological activities.[4] This has culminated in numerous FDA-approved drugs spanning a vast range of therapeutic areas, from treating parasitic infections to managing cancer and gastric acid-related disorders.[5][6][7]

This technical guide provides an in-depth exploration of the benzimidazole core as a building block in medicinal chemistry. It covers its principal pharmacological activities, key mechanisms of action with detailed signaling pathways, quantitative structure-activity relationship (QSAR) data, and robust experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Pharmacological Profile of the Benzimidazole Scaffold

The benzimidazole nucleus is the foundation for a broad spectrum of therapeutic agents, a testament to its versatile binding capabilities.[8] The electron-rich nitrogen atoms in the imidazole ring can readily form hydrogen bonds and coordinate with metal ions within enzyme active sites, while the fused benzene ring provides a platform for hydrophobic and π-π stacking interactions.[2] This structural framework is central to its wide-ranging biological effects.

Key pharmacological activities include:

-

Anthelmintic Activity: This is one of the most well-established activities of benzimidazoles. Compounds like albendazole and mebendazole are broad-spectrum anthelmintics used globally to treat infections caused by nematodes and other helminths.[6] Their primary mechanism involves the disruption of microtubule polymerization in the parasite.[9][10]

-

Anticancer Activity: Numerous benzimidazole derivatives have demonstrated significant potential in oncology.[11] They exert their effects through various mechanisms, including inhibiting tubulin polymerization (similar to their anthelmintic action but in cancer cells), acting as kinase inhibitors, and functioning as poly(ADP-ribose) polymerase (PARP) inhibitors.[12][13]

-

Proton Pump Inhibition (Antiulcer Activity): Benzimidazole-based drugs such as omeprazole and lansoprazole are widely used to treat acid-reflux disorders and ulcers.[11] They act by irreversibly blocking the H+/K+-ATPase (proton pump) in the gastric parietal cells.

-

Antiviral Activity: Certain derivatives have shown efficacy against a range of viruses. For instance, enviroxime was developed for its activity against rhinoviruses, and other compounds have shown inhibitory effects against viruses like Coxsackie.[][15]

-

Antimicrobial and Antifungal Activity: The structural resemblance of benzimidazole to purines allows it to interfere with microbial nucleic acid synthesis.[] This has led to the development of derivatives with significant antibacterial and antifungal properties.[15]

-

Other Activities: The therapeutic potential of this scaffold extends further, with derivatives exhibiting antihypertensive, antihistaminic, analgesic, and anti-inflammatory properties.[][16]

Key Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzimidazole derivatives are rooted in their ability to modulate specific biological pathways. Below are detailed examinations of two prominent mechanisms: tubulin polymerization inhibition and PARP inhibition.

Tubulin Polymerization Inhibition

A primary mechanism for the anthelmintic and anticancer effects of many benzimidazoles is their interaction with β-tubulin.[9] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules are critical for cell division (forming the mitotic spindle), intracellular transport, and maintaining cell structure.[13] Benzimidazole compounds bind to a specific site on the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[3] This disruption leads to the depolymerization of existing microtubules, ultimately triggering cell cycle arrest at the G2/M phase and inducing apoptosis.[12]

References

- 1. questjournals.org [questjournals.org]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 15. pharmatutor.org [pharmatutor.org]

- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3'-(Trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone and pyrazole derivatives from 3'-(trifluoromethoxy)acetophenone. This starting material is a valuable building block in medicinal chemistry, and its derivatives are of significant interest for their potential biological activities.[1] The trifluoromethoxy group can enhance properties such as lipophilicity and metabolic stability, making it a desirable substituent in drug design.

Synthesis of 3'-(Trifluoromethoxy)chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde, known as the Claisen-Schmidt condensation.[2] This reaction is a versatile and widely used method for preparing the α,β-unsaturated ketone core of chalcones.[3]

Experimental Protocol:

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in 95% ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-40%).

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate is often indicative of product formation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product in a desiccator.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the purified 3'-(trifluoromethoxy)chalcone derivative.

Expected Data and Characterization:

-

FT-IR: Expect characteristic peaks for the C=O (carbonyl) and C=C (alkene) groups of the enone system.

-

¹H NMR: Signals corresponding to the vinylic protons (α and β to the carbonyl group) are expected, typically as doublets with a coupling constant indicative of a trans configuration. Aromatic and substituent protons should also be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be present.

Synthesis of 3-(3-(Trifluoromethoxy)phenyl)-5-aryl-4,5-dihydro-1H-pyrazole Derivatives

Pyrazoline derivatives can be synthesized from chalcones by a cyclocondensation reaction with hydrazine hydrate or a substituted hydrazine.[6] These heterocyclic compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects.[7]

Experimental Protocol:

Materials:

-

Synthesized 3'-(trifluoromethoxy)chalcone derivative

-

Hydrazine hydrate (or phenylhydrazine)

-

Ethanol or Glacial acetic acid

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the 3'-(trifluoromethoxy)chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.[6]

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the completion of the reaction using TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting solid precipitate by filtration, wash it with water, and dry it.

-

Purify the crude pyrazoline derivative by recrystallization from ethanol.[6]

Quantitative Data Summary:

The following table summarizes representative yield data for analogous chalcone and pyrazole syntheses found in the literature. It is important to note that these are for structurally related compounds and actual yields for 3'-(trifluoromethoxy) derivatives may vary.

| Derivative Type | Starting Acetophenone | Aldehyde/Chalcone | Reagent | Yield (%) | Reference |

| Chalcone | 3,4,5-trimethoxyacetophenone | 4-chlorobenzaldehyde | 50% NaOH | 75.8 | [4] |

| Chalcone | 2,4,6-trimethoxyacetophenone | 3-(trifluoromethyl)benzaldehyde | LiOH | High | [5] |

| Pyrazoline | Chalcone (from 3,4,5-trimethoxyacetophenone) | - | Hydrazine | 82.4 | [4] |

Potential Biological Activities and Signaling Pathways

Derivatives of acetophenone, particularly chalcones and pyrazoles, have been extensively studied for their pharmacological properties.

Antimicrobial Activity